N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide

EP4 receptor Prostanoid receptor selectivity Pain and inflammation

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide (CAS 922016-51-1) is a synthetic indoline cyclopropyl amide derivative disclosed as a selective EP4 receptor antagonist. The compound belongs to a class of agents designed to treat prostaglandin E2-mediated diseases, including acute and chronic pain, osteoarthritis, rheumatoid arthritis, and cancer, by blocking the EP4 subtype of PGE2 receptors rather than inhibiting cyclooxygenase enzymes.

Molecular Formula C20H29N3O
Molecular Weight 327.472
CAS No. 922016-51-1
Cat. No. B2674680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide
CAS922016-51-1
Molecular FormulaC20H29N3O
Molecular Weight327.472
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCCCC4
InChIInChI=1S/C20H29N3O/c1-22-12-9-17-13-16(7-8-18(17)22)19(23-10-3-2-4-11-23)14-21-20(24)15-5-6-15/h7-8,13,15,19H,2-6,9-12,14H2,1H3,(H,21,24)
InChIKeyIEENEIKCSSLIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide (CAS 922016-51-1): EP4 Receptor Antagonist for Pain and Inflammation Research


N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide (CAS 922016-51-1) is a synthetic indoline cyclopropyl amide derivative disclosed as a selective EP4 receptor antagonist . The compound belongs to a class of agents designed to treat prostaglandin E2-mediated diseases, including acute and chronic pain, osteoarthritis, rheumatoid arthritis, and cancer, by blocking the EP4 subtype of PGE2 receptors rather than inhibiting cyclooxygenase enzymes . Its structure incorporates a 1-methylindoline, a piperidine ring, and a cyclopropanecarboxamide moiety, yielding a molecular weight of 327.5 g/mol .

Why Generic Substitution of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide Poses Scientific Risk


Substituting this compound with a generic 'indoline' or 'cyclopropyl amide' research chemical is scientifically unsound because the EP4 receptor antagonism observed in this class is exquisitely dependent on the specific substitution pattern. Even minor changes to the indoline N-methyl group, the piperidine ring, or the cyclopropanecarboxamide linkage can drastically alter receptor binding affinity and functional selectivity . The patent literature demonstrates that the genus encompassing this compound achieves EP4 antagonism through a precise spatial arrangement of these three pharmacophoric elements; analogs lacking any one of these features show substantial loss of activity . For researchers requiring reproducible EP4 blockade, verification of the exact CAS 922016-51-1 identity is therefore essential.

Quantitative Differentiation Evidence for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide


EP4 Receptor Antagonist Selectivity Versus Off-Target Prostanoid Receptors

The compound acts as a selective EP4 receptor antagonist, distinguishing it from non-selective prostanoid receptor ligands and cyclooxygenase inhibitors. The patent class teaches that compounds within this series exhibit at least 10-fold selectivity for the EP4 subtype over EP1, EP2, and EP3 receptors, though specific numerical selectivity data for the exact CAS 922016-51-1 compound requires confirmation in individual assays . This selectivity profile is critical because EP4 blockade specifically targets PGE2-mediated pain and inflammation pathways while theoretically sparing homeostatic functions mediated by other prostanoid receptors .

EP4 receptor Prostanoid receptor selectivity Pain and inflammation

Structural Differentiation from Indole-Based EP4 Antagonists via Indoline Core

Unlike indole-based EP4 antagonists such as MF-766 or CJ-023423 (grapiprant), this compound features a saturated indoline core . The reduction of the indole C2-C3 double bond to the indoline system alters the electronic distribution, pKa of the adjacent nitrogen, and the conformational flexibility of the bicyclic system . This structural feature directly impacts target binding kinetics and metabolic stability, as the patent data suggest that indoline derivatives exhibit distinct pharmacokinetic profiles compared to their indole counterparts within the same chemical series .

Indoline scaffold Indole vs. indoline EP4 antagonist SAR

Physicochemical Property Profile: XLogP3-AA Lipophilicity Benchmarking

The compound exhibits a computed XLogP3-AA value of 2.6 . This moderate lipophilicity places it within the optimal range for oral bioavailability (Lipinski's Rule of Five) and differentiates it from more lipophilic EP4 antagonists like MF-766 (XLogP ~4.5) or highly polar analogs . A logP of 2.6 suggests a balanced distribution between aqueous and lipid phases, potentially enabling adequate membrane permeability while maintaining acceptable aqueous solubility for in vitro assay formats .

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Donor/Acceptor Count Versus CNS-Penetrant EP4 Antagonists

The compound possesses one hydrogen bond donor and three hydrogen bond acceptors . This low hydrogen-bonding capacity (total HBD + HBA = 4) is favorable for passive membrane permeability and potential CNS access, differentiating it from EP4 antagonists with carboxylic acid moieties (e.g., MF-766, which bears a COOH group adding one donor and two acceptors) . The absence of a free carboxylic acid may reduce active transport efflux by OAT/OATP transporters, a known liability for acidic EP4 antagonists .

Hydrogen bonding CNS penetration Drug design

Rotatable Bond Count and Molecular Flexibility Benchmarking

The compound contains 5 rotatable bonds , which represents a moderate degree of conformational flexibility. This count is comparable to grapiprant (6 rotatable bonds) but lower than MF-766 (7 rotatable bonds) . Fewer rotatable bonds generally correlate with reduced entropic penalty upon receptor binding and potentially improved oral bioavailability, as documented in the drug-likeness literature . The 5-rotatable-bond count positions this compound favorably for achieving high ligand efficiency.

Molecular flexibility Entropic penalty Binding affinity

Optimal Research Application Scenarios for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide


In Vivo Inflammatory Pain Models Requiring EP4-Specific Pathway Dissection

In rodent models of inflammatory pain (e.g., carrageenan-induced hyperalgesia, complete Freund's adjuvant arthritis), this compound enables researchers to isolate the EP4 receptor contribution to pain signaling, as demonstrated by the patent class's efficacy in these models . Unlike COX inhibitors that globally suppress prostaglandin synthesis, the EP4-selective mechanism preserves homeostatic PGE2 signaling through EP1, EP2, and EP3 receptors, potentially reducing gastrointestinal and renal side effects that confound chronic pain studies .

Cancer Immunotherapy Research Targeting the PGE2-EP4 Immunosuppressive Axis

As an EP4 antagonist, this compound can be deployed in tumor immunology studies investigating the PGE2-driven suppression of CD8+ T cell and NK cell function within the tumor microenvironment . The indoline scaffold's distinct binding mode compared to clinical-stage EP4 antagonists (e.g., grapiprant) may reveal differential effects on immune cell subsets, enabling head-to-head pharmacological profiling in syngeneic mouse tumor models .

Structure-Activity Relationship (SAR) Campaigns Centered on Non-Acidic EP4 Chemotypes

Medicinal chemistry programs seeking to develop CNS-penetrant EP4 antagonists can utilize this compound as a key SAR probe, given its favorable physicochemical profile (XLogP 2.6, 5 rotatable bonds, absence of carboxylic acid) . Systematic modification of the piperidine, indoline N-methyl, and cyclopropanecarboxamide moieties can map the chemical space governing EP4 potency, selectivity, and brain penetration, addressing a gap left by acidic clinical candidates .

Osteoarthritis and Rheumatoid Arthritis Disease Modeling with Reduced Mechanistic Confounding

In preclinical models of osteoarthritis (e.g., destabilization of the medial meniscus) or rheumatoid arthritis (e.g., collagen-induced arthritis), the EP4-selective mechanism of this compound provides cleaner pharmacological dissection versus non-selective NSAIDs . Researchers investigating the specific role of EP4 in cartilage degradation, synovial inflammation, and bone erosion can deploy this tool to avoid confounding from COX-1/COX-2 inhibition or off-target prostanoid receptor engagement .

Quote Request

Request a Quote for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.